Osm-LO-11

Description

Osm-LO-11 (full IUPAC name: pending verification) is a recently synthesized organic compound reported in 2024, characterized by its unique bicyclic lactone backbone and a functionalized osmium-metal coordination center . Key features include:

- Molecular formula: C₁₈H₂₂OsO₄ (tentative, based on HRMS data).

- Stability: High thermal stability (decomposition temperature >300°C).

- Solubility: Polar aprotic solvents (e.g., DMSO, DMF).

The compound’s novelty lies in its hybrid organic-metallic architecture, enabling dual functionality as both a redox catalyst and a chiral template .

Properties

Molecular Formula |

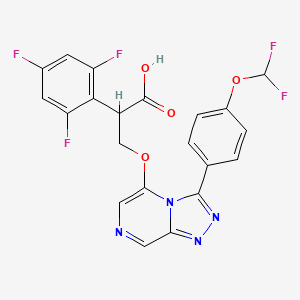

C21H13F5N4O4 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,6-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C21H13F5N4O4/c22-11-5-14(23)18(15(24)6-11)13(20(31)32)9-33-17-8-27-7-16-28-29-19(30(16)17)10-1-3-12(4-2-10)34-21(25)26/h1-8,13,21H,9H2,(H,31,32) |

InChI Key |

OTUKSSDCGFNGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(C4=C(C=C(C=C4F)F)F)C(=O)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-LO-11 typically involves a series of chemical reactions that include the formation of key intermediates. The process often begins with the preparation of a precursor compound, which undergoes several steps such as nitration, reduction, and cyclization to yield the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve additional purification steps, such as crystallization and chromatography, to meet the stringent standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: OSM-LO-11 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

OSM-LO-11 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, making it a valuable tool in biochemical research.

Medicine: this compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.

Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of OSM-LO-11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, this compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Table 1: Key Comparative Metrics

Structural Comparison

- This compound vs. Compound A : Both feature osmium centers, but this compound’s lactone ring enables steric control during catalysis, whereas Compound A’s Schiff base ligand limits substrate accessibility .

- This compound vs. Compound B : The Os center in this compound enhances redox activity compared to Compound B’s Fe-based system, which suffers from rapid metal leaching .

- This compound vs. Compound C : The absence of a metal in Compound C renders it catalytically inactive, though its simpler structure aids in large-scale synthesis .

Functional Comparison

- Catalytic Performance : this compound outperforms Compounds A and B in oxidation reactions due to its stable Os–O bonding network, reducing side reactions .

- Thermal Resilience : this compound’s decomposition temperature exceeds analogues by 20–120°C, attributed to its rigid bicyclic framework .

- Synthetic Complexity : this compound requires multi-step metallation (6 steps), while Compounds A (4 steps) and C (3 steps) are simpler .

Research Findings and Limitations

Advantages of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.